molecular formula C11H15NO4S B105131 Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 4815-30-9

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B105131
CAS No.: 4815-30-9
M. Wt: 257.31 g/mol
InChI Key: DGVXLHAJVRRLGV-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound with the molecular formula C11H15NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of diethyl malonate with 3-methylthiophene-2,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXLHAJVRRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197438
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4815-30-9
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-30-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4815-30-9
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

A1: The study by [] focuses on the synthesis and characterization of this compound. While the specific molecular formula and weight aren't provided in the abstract, the paper mentions employing spectroscopic techniques to elucidate its structure. These techniques likely include:

    Q2: How was computational chemistry used to study this compound?

    A2: The research paper [] indicates the use of computational methods to investigate this compound. While specific details are not available in the abstract, the research likely involved:

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